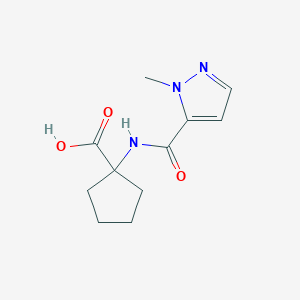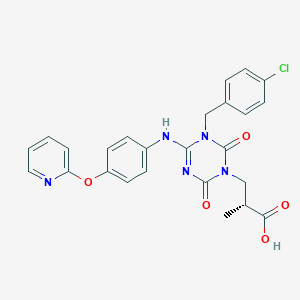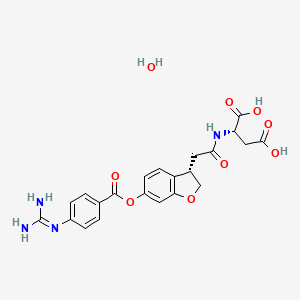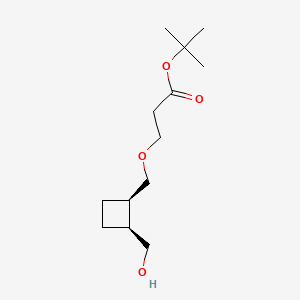
1-(1-Methyl-1h-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid is an organic compound that features a pyrazole ring substituted with a methyl group and a carboxamide group, attached to a cyclopentane ring with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid can be achieved through a multi-step process:
Formation of 1-Methyl-1H-pyrazole-5-carboxylic acid: This can be synthesized by reacting pyrazole with acetone to form 1-methyl-1H-pyrazole, which is then reacted with chloroalkyl carboxylic acid to yield 1-methyl-1H-pyrazole-5-carboxylic acid.
Amidation Reaction: The carboxylic acid group of 1-methyl-1H-pyrazole-5-carboxylic acid is converted to a carboxamide group using appropriate reagents such as thionyl chloride followed by ammonia or an amine.
Cyclopentane Ring Introduction: The cyclopentane ring is introduced through a coupling reaction, where the carboxamide derivative is reacted with a cyclopentane derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with similar structural features.
Cyclopentane-1-carboxylic acid: A compound with a cyclopentane ring and a carboxylic acid group.
Uniqueness
1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid is unique due to the combination of the pyrazole ring, carboxamide group, and cyclopentane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C11H15N3O3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-[(2-methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-14-8(4-7-12-14)9(15)13-11(10(16)17)5-2-3-6-11/h4,7H,2-3,5-6H2,1H3,(H,13,15)(H,16,17) |
Clé InChI |
VSBYCVGVSKZVGS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C(=O)NC2(CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)



![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)




